molecular formula C15H24N2O7S B1674225 Lactacystin CAS No. 133343-34-7

Lactacystin

Cat. No. B1674225
M. Wt: 376.4 g/mol
InChI Key: DAQAKHDKYAWHCG-AFGIITKNSA-N
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Description

Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The target of lactacystin was subsequently found to be the proteasome on the basis of its affinity for certain catalytic subunits of the proteasome . Lactacystin was the first non-peptidic proteasome inhibitor discovered and is widely used as a research tool in biochemistry and cell biology .


Synthesis Analysis

A formal, stereocontrolled synthesis of lactacystin has been completed from t-Bu-O-L-serine, providing the key intermediate 13, also useful for the generation of a range of C-9 analogues . A total synthesis of the novel neurotrophic agent (+)-lactacystin has been achieved in 11 steps and 14% overall yield from (2R,3S)-3-hydroxyleucine .


Molecular Structure Analysis

The molecular structure of Lactacystin can be interacted with in a 3D model . The molecular formula of Lactacystin is C15H24N2O7S .


Chemical Reactions Analysis

Lactacystin is a specific proteasome inhibitor that blocks the hydrolysis of intracellular proteins by ubiquitin/proteasome system inhibition .


Physical And Chemical Properties Analysis

Lactacystin has a molecular weight of 376.42 g/mol . It is soluble in water, methanol, DMSO, and pyridine, but insoluble in benzene, ethyl acetate, and chloroform .

Scientific Research Applications

Proteasome Function and Cell Fate

Lactacystin, a microbial product, is vital in studying the proteasome, a protease complex responsible for non-lysosomal intracellular protein degradation. It binds to the proteasome's catalytic subunits, affecting its peptidase activities. Unlike other proteasome inhibitors, lactacystin is specific and does not inhibit lysosomal protein degradation. Its application extends to studying cellular processes like differentiation, apoptosis, and protein degradation in the endoplasmic reticulum (Fenteany & Schreiber, 1998).

Inhibition of Proteasome Activities

Lactacystin targets the 20S proteasome, inhibiting its distinct peptidase activities. It modifies the proteasome subunit X/MB1, suggesting a catalytic role for this subunit in proteolysis. This specificity makes lactacystin a unique tool for understanding proteasome functions in cell cycle progression and neurite outgrowth (Fenteany et al., 1995).

Synthesis and Biological Evaluation

An enantioselective synthesis of lactacystin has been developed, allowing for the creation of analogs with varied lipophilic groups. These syntheses contribute to understanding the structure-activity relationship of lactacystin in proteasome inhibition, offering insights into its therapeutic potential, particularly in treating cerebral ischemia and stroke (Masse et al., 2000).

Induction of Apoptosis in Cancer Cells

Lactacystin's role in inducing apoptosis in cancer cells, particularly in human monoblast U937 cells, has been observed. By inhibiting the proteasome, lactacystin triggers apoptotic cell death, indicating its significance in cancer research and potential therapeutic applications (Imajoh-ohmi et al., 1995).

Proteasome Inhibition in Neurodegenerative Diseases

Lactacystin is a key tool in modeling neurodegenerative diseases. It has been used to understand the mechanisms of protein degradation and aggregation in conditions like Parkinson's disease. Research shows that lactacystin's inhibition of proteasome can lead to the accumulation of proteins such as α-synuclein, which is crucial in studying neurodegeneration (Ravikumar et al., 2002).

Application in Antimalarial Research

Lactacystin has shown potential in antimalarial research. It blocks the development of Plasmodium spp., theparasite responsible for malaria, by inhibiting the proteasome. This suggests its utility in developing new therapeutic strategies against malaria (Gantt et al., 1998).

Insights into Oligodendroglial Cell Differentiation

Research involving lactacystin has provided insights into the differentiation of oligodendroglial cells (OLGcs). By inhibiting the proteasome, lactacystin induces OLGcs to exit the cell cycle and start differentiation, shedding light on the role of the proteasome-ubiquitin pathway in cell differentiation processes (Pasquini et al., 2003).

Role in Immune System Regulation

Lactacystin has been instrumental in understanding the proteasome's role in immune system regulation, particularly in T cell activation-induced cell death and major histocompatibility complex class I antigen presentation. It provides a unique perspective on how proteasome inhibitors can modulate immune responses (Craiu et al., 1997).

Studying Cardiovascular Diseases

Lactacystin's effects have also been studied in cardiovascular diseases, particularly in hypertension models. It interferes with factors involved in heart remodeling, providing a novel approach to understanding and potentially treating hypertension (Simko et al., 2017).

Exploring Cellular Cycle and Morphology

Research using lactacystin has contributed to our understanding of the cell cycle and cellular morphology. Its ability to induce neurite outgrowth and influence cell cycle progression in neuroblastoma and osteosarcoma cell lines has broadened our understanding of cellular development and the potential applications of lactacystin in neurobiology (Fenteany et al., 1994).

Potential for Antitumor Activity

Lactacystin exhibits potent antitumor activity in models of malignant glioma, especially when administered via controlled-release polymers. This highlights its potential in targeted cancer therapy, particularly in brain tumors (Legnani et al., 2006).

Future Directions

Lactacystin has stimulated new possibilities in cancer control. New and innovative uses are regularly being found for lactacystin, including as a model to study dementia . New formulations and delivery systems may facilitate its use clinically as an anticancer agent .

properties

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897422
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactacystin

CAS RN

133343-34-7
Record name Lactacystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133343-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactacystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,000
Citations
G Fenteany, SL Schreiber - Journal of Biological Chemistry, 1998 - ASBMB
Lactacystin, a microbial natural product that inhibits cell proliferation … Lactacystin binds certain catalytic subunits of the 20 S … action and some applications of lactacystin are discussed, as …
Number of citations: 514 www.jbc.org
H Tomoda, S Omura - Yakugaku Zasshi, 2000 - jstage.jst.go.jp
… that lactacystin induces neuritogenesis of neuroblastoma cells. Studies on its mode of action … that lactacystin arrests the cell cycle at both GO/Gl and G2 phases”) However, lactacystin …
Number of citations: 64 www.jstage.jst.go.jp
S Omura, T FUJIMOTO, K OTOGURO… - The Journal of …, 1991 - jstage.jst.go.jp
… It wasfound that whenNeuro 2Acells were treated with lactacystin (1.3^m), a … Finally, we examined the effect of lactacystin on the intracellular CAMPlevels ofNeuro 2Acells since a similar …
Number of citations: 667 www.jstage.jst.go.jp
S Ōmura, A Crump - The Journal of Antibiotics, 2019 - nature.com
… Lactacystin exemplifies the role that serendipity plays in drug … , lactacystin stimulated new possibilities in cancer control. New and innovative uses are regularly being found for lactacystin…
Number of citations: 52 www.nature.com
LR Dick, AA Cruikshank, L Grenier, FD Melandri… - Journal of Biological …, 1996 - ASBMB
… of proteasome inactivation by lactacystin. In this report, we show that lactacystin hydrolyzes in … formation of the intermediate clasto-lactacystin -lactone and that lactacystin, per se, is not a …
Number of citations: 482 www.jbc.org
G Fenteany, RF Standaert, WS Lane, S Choi, EJ Corey… - Science, 1995 - science.org
… lactacystin, we tested a series ofanalogs and found that a synthetic P-lactone (compound 1 in Fig.1) related to lactacystin … the product of hydrolysis of the lactacystin thioester or the 1-…
Number of citations: 981 www.science.org
S Takahashi, K Uchida, A Nakagawa… - The Journal of …, 1995 - jstage.jst.go.jp
… lactacystin was determined successfully by NMR spectroscopy and X-ray crystallographic analysis2*. Lactacystin … origin of carbon atoms of lactacystin by the feeding experiments of 13C-…
Number of citations: 19 www.jstage.jst.go.jp
EJ Corey, GA Reichard - Journal of the American Chemical …, 1992 - ACS Publications
… and TV-acetylcysteine allyl ester to form the allyl ester of lactacystin 12 (mp 182-184 C; [«]23d … of a small amount of water afforded pure synthetic lactacystin (1) as colorless needles (mp …
Number of citations: 233 pubs.acs.org
LR Dick, AA Cruikshank, AT Destree, L Grenier… - Journal of Biological …, 1997 - ASBMB
… In light of these control experiments, we feel that our inability to detect lactacystin in extracts from lactacystin-treated cells suggests that either lactacystin does not enter these cells or …
Number of citations: 288 www.jbc.org
G Fenteany, RF Standaert… - Proceedings of the …, 1994 - National Acad Sciences
… , clasto-lactacystin f-lactone, formally the product of elmination of N-acetylcysteine from lactacystin, is also active, whereas the corresponding clastolactacystin dihydroxy acid is …
Number of citations: 296 www.pnas.org

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